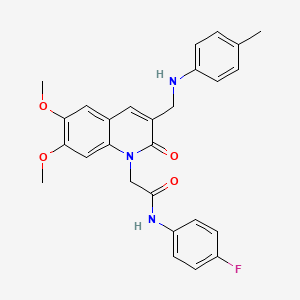

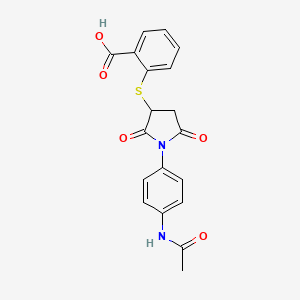

![molecular formula C13H16FNO B2759771 8'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] CAS No. 1439902-17-6](/img/structure/B2759771.png)

8'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of 8’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] is complex, as suggested by its name. It contains a spiro[oxane-4,3’-quinoline] core, which is a type of bicyclic structure where an oxane (a six-membered ring containing one oxygen atom) is fused to a quinoline (a bicyclic compound containing a benzene ring fused to a pyridine ring) at a single carbon atom . The ‘8’-Fluoro’ and ‘2’,4’-dihydro’ parts of the name suggest that a fluorine atom is attached at the 8’ position of the quinoline ring, and that the quinoline ring is reduced (has extra hydrogen atoms) at the 2’ and 4’ positions .Physical And Chemical Properties Analysis

The molecular weight of 8’-Fluoro-2’,4’-dihydro-1’H-spiro[oxane-4,3’-quinoline] is 221.275. Other physical and chemical properties such as melting point, boiling point, and density are not available in the current literature .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Techniques : The synthesis of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid, which are structurally related to 8'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline], involves diastereoselective cyclopropanation reactions. This process is significant for creating novel compounds with potential pharmaceutical applications (Yong et al., 2007).

Optical Properties : Compounds derived from spiro structures exhibit unique optical properties. For instance, polyimides derived from a novel spiro compound showed high organosolubility, optical transparency, and low dielectric constants, making them suitable for applications in materials science (Zhang et al., 2010).

Biological and Pharmaceutical Applications

Fluorescence and Chemosensing : Isatin-based spiro compounds synthesized from 8'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] analogs have demonstrated high fluorescence and potential as chemosensing materials for detecting metal ions like copper in biological systems (Kundu et al., 2013).

Antibacterial Properties : Early studies on spiro compounds related to quinolones, a class to which 8'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] belongs, have indicated their potential as antibacterial agents. However, further research and development are needed in this area (Kiely et al., 1988).

Material Science and Chemistry

Novel Fluorophores : The creation of new classes of fluorophores, like indolizino[3,2-c]quinolines derived from compounds similar to 8'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline], has applications in biomedical imaging due to their unique optical properties (Park et al., 2015).

Catalysis in Chemical Reactions : Spiro-bicyclic bisborane catalysts, which are chemically related, have been used for metal-free hydrogenation of quinolines, demonstrating a broad functional-group tolerance and high yields, which is crucial for organic synthesis (Li et al., 2019).

Safety And Hazards

Propriétés

IUPAC Name |

8-fluorospiro[2,4-dihydro-1H-quinoline-3,4'-oxane] |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO/c14-11-3-1-2-10-8-13(9-15-12(10)11)4-6-16-7-5-13/h1-3,15H,4-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCFKJPNZXVMMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CC3=C(C(=CC=C3)F)NC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline] | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(1-Adamantylamino)carbonyl]amino}propanoic acid](/img/structure/B2759689.png)

![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic acid](/img/structure/B2759697.png)

![(2S,3R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-prop-2-ynoxybutanoic acid](/img/structure/B2759701.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{5-methyl-4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide](/img/structure/B2759704.png)

![2-(benzylthio)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2759705.png)

![2-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiazole-4-carboxamide](/img/structure/B2759709.png)